REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][S:5][C:6]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:7]=1[C:8]([O:10]C)=O.[CH3:20][C:21]([CH:23]1[CH2:25][CH2:24]1)=[O:22]>C1(C)C=CC=CC=1>[CH:23]1([C:21](=[O:22])[CH2:20][C:8]([C:7]2[CH:12]=[CH:13][C:14]([C:16]([F:19])([F:18])[F:17])=[CH:15][C:6]=2[S:5][CH3:4])=[O:10])[CH2:25][CH2:24]1 |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
CSC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
56 (± 1) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C. the mixture
|
Type
|
WASH
|
Details
|
the organic phase washed (sodium bicarbonate solution and with water)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.03 g | |
YIELD: PERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |